molecular formula C15H18N2O2 B11853561 3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-87-2

3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione

Katalognummer: B11853561
CAS-Nummer: 62550-87-2
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: YNPLUQBIKQGGDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique structure that includes a pyridine ring and an azaspiro undecane core. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the condensation of pyridine derivatives with azaspiro undecane precursors. One common method includes the reaction of pyridine-2-carboxaldehyde with 3-azaspiro[5.5]undecane-2,4-dione under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique structural properties.

Wirkmechanismus

The mechanism of action of 3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Oxaspiro[5.5]undecane-2,4-dione
  • 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Uniqueness

3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione stands out due to its unique combination of a pyridine ring and an azaspiro undecane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

62550-87-2

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

3-pyridin-2-yl-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C15H18N2O2/c18-13-10-15(7-3-1-4-8-15)11-14(19)17(13)12-6-2-5-9-16-12/h2,5-6,9H,1,3-4,7-8,10-11H2

InChI-Schlüssel

YNPLUQBIKQGGDV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.